molecular formula C9H6N2O3 B368727 Nitroxoline CAS No. 4008-48-4

Nitroxoline

Cat. No. B368727
CAS RN: 4008-48-4
M. Wt: 190.16g/mol
InChI Key: RJIWZDNTCBHXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroxoline is an antibiotic that has been in use in Europe for about fifty years. It has proven to be very effective at combating biofilm infections . Nitroxoline is a urinary antibacterial agent active against susceptible gram-positive and gram-negative organisms commonly found in urinary tract infections . It is a hydroxyquinoline derivative unrelated to other classes of drugs .


Synthesis Analysis

A series of 8-heteroaryl substituted quinolines were prepared, either by direct C–H arylation of five-membered heteroarenes, or Pd-catalyzed coupling of organoboron reagents with bromoquinolines .


Molecular Structure Analysis

The molecular formula of Nitroxoline is C9H6N2O3 .


Chemical Reactions Analysis

Nitroxoline is active against bacterial gyrases . The chemical and pharmacological properties of Nitroxoline were described in various studies .


Physical And Chemical Properties Analysis

The molecular weight of Nitroxoline is 190.16 . It is soluble in DMSO at a concentration of 38 mg/mL .

Scientific Research Applications

1. Treatment for Primary Amoebic Meningoencephalitis

  • Application Summary : Nitroxoline has been repurposed as a treatment for primary amoebic meningoencephalitis (PAM), a fatal disease caused by the free-living amoeba Naegleria fowleri .
  • Methods of Application : The anti-Naegleria activity of Nitroxoline was tested in vitro .
  • Results : Nitroxoline displayed low micromolar activity against two different strains of N. fowleri trophozoites (IC 50 values of 1.63 ± 0.37 µM and 1.17 ± 0.21 µM) and against cyst stages (IC 50 of 1.26 ± 0.42 μM) .

2. Neuroprotective Mechanism in Cerebral Ischemia

  • Application Summary : Nitroxoline, a nitro derivative of 8-Hydroxyquinoline, has been investigated for its neuroprotective mechanisms against cerebral ischemia .
  • Methods of Application : Integrated network pharmacology and molecular docking approaches were used to investigate the neuroprotective mechanisms .
  • Results : Nitroxoline showed a role in regulating proteins, biological processes, and pathways crucial in cerebral ischemia . It showed the highest binding affinity towards BRD4 followed by PARP1 and PTEN .

3. Antimicrobial Activity

  • Application Summary : Nitroxoline has shown antimicrobial potential against various pathogens including bacteria, fungi, and parasites .
  • Methods of Application : In vitro testing of Nitroxoline against various pathogens .
  • Results : Nitroxoline has shown potent inhibition of biofilms and has been identified as a potent amebicide and antiviral agent against Japanese encephalitis virus (JEV) .

4. Antibacterial Activity Against K. pneumoniae

  • Application Summary : Nitroxoline has been tested for its antibacterial activity against K. pneumoniae .
  • Methods of Application : In vitro testing of Nitroxoline against K. pneumoniae .
  • Results : Out of the 94 susceptible K. pneumoniae isolates that were tested, only five strains presented resistance to nitroxoline .

5. Treatment and Prophylaxis of Urinary Tract Infections

  • Application Summary : Nitroxoline has been identified as a better option for the treatment and prophylaxis of urinary tract infections (UTIs) caused by multidrug-resistant uropathogens .
  • Methods of Application : The effectiveness of Nitroxoline was tested in vitro against various multidrug-resistant uropathogenic bacteria .
  • Results : Nitroxoline remains active in vitro against some relevant multidrug-resistant uropathogenic bacteria. E. coli strains, which are among the most common uropathogens, are unanimously susceptible .

6. Treatment of Urogenital Mycobacterial Infections

  • Application Summary : Nitroxoline has been repurposed for the treatment of urogenital mycobacterial infections .
  • Methods of Application : The effectiveness of Nitroxoline was tested in vitro against various urogenital mycobacteria .
  • Results : Nitroxoline seems to be a promising candidate for drug repurposing against urogenital mycobacterial infections, especially considering the increasing incidence of multidrug-resistance in mycobacteria .

7. Treatment of Balamuthia mandrillaris Infections

  • Application Summary : Nitroxoline has been identified as a potent amebicide by testing it against the pathogen Balamuthia mandrillaris .
  • Methods of Application : The effectiveness of Nitroxoline was tested in vitro against Balamuthia mandrillaris .
  • Results : The study revealed Nitroxoline as a potent amebicide .

8. Antiviral Activity Against Japanese Encephalitis Virus

  • Application Summary : Nitroxoline has shown antiviral activity against Japanese encephalitis virus (JEV) .
  • Methods of Application : The antiviral activity of Nitroxoline was tested in vitro against JEV .
  • Results : Nitroxoline demonstrated potent antiviral activity against JEV .

Safety And Hazards

Nitroxoline is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Nitroxoline has been suggested as a potential treatment for infections caused by the brain-eating amoeba Balamuthia mandrillaris . It has also been suggested as a treatment for MPOX , and for tuberculosis in the era of drug resistance .

properties

IUPAC Name

5-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046284
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L
Record name SID11532939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nitroxoline

CAS RN

4008-48-4
Record name Nitroxoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4008-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroxoline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroxoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROXOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitroxoline
Reactant of Route 2
Reactant of Route 2
Nitroxoline
Reactant of Route 3
Reactant of Route 3
Nitroxoline
Reactant of Route 4
Reactant of Route 4
Nitroxoline
Reactant of Route 5
Reactant of Route 5
Nitroxoline
Reactant of Route 6
Reactant of Route 6
Nitroxoline

Citations

For This Compound
2,190
Citations
RA Wijma, A Huttner, BCP Koch… - Journal of …, 2018 - academic.oup.com
… Nitrofurantoin and nitroxoline are oral antibiotics for the … Clinical experience and PK data for nitroxoline are even more … available nitrofurantoin and nitroxoline formulations at approved …
Number of citations: 100 academic.oup.com
E Bergogne-Berezin, G Berthelot… - Pathologie …, 1987 - europepmc.org
Nitroxoline (8-hydroxy-5-nitroquinoline) has been used since 1962 in the treatment of urinary tract infections especially those due to gram negative bacilli (E. coli). The current renewal …
Number of citations: 35 europepmc.org
JS Shim, Y Matsui, S Bhat, BA Nacev… - Journal of the …, 2010 - academic.oup.com
… Nitroxoline inhibited MetAP2 activity in … Nitroxoline inhibited endothelial tube formation in Matrigel and reduced microvessel density in vivo. Mice (five per group) treated with nitroxoline …
Number of citations: 119 academic.oup.com
A Mitrović, J Kos - Acta Biochimica Polonica, 2019 - ojs.ptbioch.edu.pl
… The well-established antimicrobial agent nitroxoline has been identified as a promising … models involving nitroxoline in impairment of tumor progression. Furthermore, nitroxoline was …
Number of citations: 20 ojs.ptbioch.edu.pl
J Lazovic, L Guo, J Nakashima, L Mirsadraei… - Neuro …, 2015 - academic.oup.com
… Nitroxoline is an FDA-approved antibiotic with potential antitumor activity. Here we evaluated whether nitroxoline … to nitroxoline, we used U87 cells to determine if nitroxoline could lead …
Number of citations: 53 academic.oup.com
F Fuchs, H Hof, S Hofmann, O Kurzai, JF Meis… - Clinical Microbiology …, 2021 - Elsevier
… In Schizosaccharomyces pombe the inhibition of RNA synthesis by nitroxoline has been described [13]. In the present study we analysed the in vitro activity of nitroxoline on C. auris …
Number of citations: 23 www.sciencedirect.com
Y Abouelhassan, Q Yang, H Yousaf, MT Nguyen… - International journal of …, 2017 - Elsevier
… We have discovered that nitroxoline, an antibacterial agent … In this study, the effectiveness of nitroxoline to eradicate … Nitroxoline was also found to eradicate methicillin-resistant S…
Number of citations: 62 www.sciencedirect.com
C Pelletier, P Prognon, P Bourlioux - Antimicrobial agents and …, 1995 - Am Soc Microbiol
The antibacterial activity of nitroxoline (NIT), an antibiotic used in the treatment of acute or recurrent urinary tract infections caused by Escherichia coli, is decreased in the presence of …
Number of citations: 109 journals.asm.org
B Mirković, B Markelc, M Butinar, A Mitrović, I Sosič… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… Overall, our results designate nitroxoline as a promising drug … Independently, nitroxoline was also found to induce … In the current study we evaluated nitroxoline's potential to impair tumor…
Number of citations: 68 www.ncbi.nlm.nih.gov
KG Naber, H Niggemann, G Stein, G Stein - BMC Infectious Diseases, 2014 - Springer
… Considering the good safety and efficacy of nitroxoline as also shown in many uncontrolled … , but not against nitroxoline within the last 20 years, nitroxoline should be reconsidered as …
Number of citations: 101 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.